5-Cyclopropylpyrazine-2-carboxylic acid
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Overview
Description
5-Cyclopropylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol It features a pyrazine ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Cyclopropylpyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents used in the reaction are typically recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopropylpyrazine-2-carboxylic acid can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
5-Cyclopropylpyrazine-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine:
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry:
The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrazine-2-carboxylic acid and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
Cyclopropylpyrazine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
5-Methylpyrazine-2-carboxylic acid: Substitutes a methyl group for the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness:
5-Cyclopropylpyrazine-2-carboxylic acid is unique due to the presence of both the cyclopropyl and carboxylic acid groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and potential applications. The cyclopropyl group introduces strain and rigidity, which can affect the compound’s interaction with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
5-cyclopropylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVADTYTPQWTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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